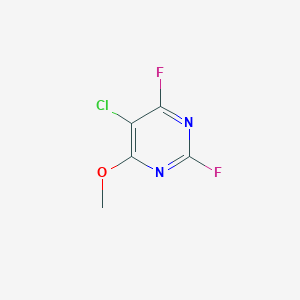

5-Chloro-2,4-difluoro-6-methoxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It has an average mass of 180.540 Da and a mono-isotopic mass of 179.990204 Da .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is represented by the SMILES string: COc1c(c(nc(n1)F)F)Cl . This indicates that the molecule contains a pyrimidine ring with chlorine, fluorine, and methoxy substituents.Physical And Chemical Properties Analysis

5-Chloro-2,4-difluoro-6-methoxypyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 269.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 117.0±30.1 °C .Aplicaciones Científicas De Investigación

Application Summary

5-Chloro-2,4,6-trifluoropyrimidine, a compound structurally similar to 5-Chloro-2,4-difluoro-6-methoxypyrimidine, has been used as a core scaffold for the synthesis of functionalized pyrimidine systems . Pyrimidine derivatives are of great importance to the life-science industries, and there is a need for efficient synthetic methodology that allows the synthesis of polysubstituted pyrimidine derivatives .

Pharmacological Applications

Application Summary

Diazine alkaloids, including pyrimidines, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications . Pyrimidine derivatives are reported to exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Method of Application

The synthesis of these pyrimidine derivatives involves various synthetic approaches, including the use of different substituents and fused systems . These methods have been applied in preparing selected FDA approved drugs with pyrimidine as a central unit .

Results and Outcomes

Pyrimidine derivatives have been broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Agrochemical Applications

Application Summary

Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to “5-Chloro-2,4-difluoro-6-methoxypyrimidine”, have been used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .

Method of Application

The synthesis of these TFMP derivatives involves various synthetic approaches . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as intermediates for the synthesis of several crop-protection products .

Results and Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds have been effective in protecting crops from pests .

For instance, they are used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-2,4-difluoro-6-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGWCOMBBTXLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545453 |

Source

|

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

CAS RN |

27265-89-0 |

Source

|

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)

![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)